Boc-Pro-OMe

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361580 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59936-29-7 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Boc-Pro-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) and its D-enantiomer are pivotal building blocks in modern peptide synthesis and drug discovery. As protected amino acid derivatives, their physical characteristics are fundamental to their application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This technical guide provides a comprehensive overview of the key physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its primary application in a logical workflow.

Core Physical and Chemical Properties

This compound is commercially available as both the L- and D-enantiomers. The physical properties can vary slightly between suppliers, but the following tables summarize the generally accepted data for both forms.

Table 1: General Physical Properties of Boc-L-Pro-OMe

| Property | Value | Reference |

| CAS Number | 59936-29-7 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][] |

| Boiling Point | 140 °C[1] ; 135 °C / 16 mmHg[4][5] | [1][4][5] |

| Density | 1.120 g/cm³ | [1] |

| Optical Rotation | [α]₂₀/D = -59 ± 2° (c=1 in Chloroform) | [2] |

| Solubility | Slightly soluble in water | [4][6] |

| Storage Temperature | 2-8 °C | [1][4] |

Table 2: General Physical Properties of Boc-D-Pro-OMe

| Property | Value | Reference |

| CAS Number | 73323-65-6 | [7] |

| Molecular Formula | C₁₁H₁₉NO₄ | [7] |

| Molecular Weight | 229.3 g/mol | [7] |

| Appearance | Data not consistently available (often an oil) | |

| Boiling Point | 288.6 ± 33.0 °C (Predicted) | [8] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [8] |

| Optical Rotation | [α]₂₀/D = +63 ± 2º (c=1 in MeOH) | [7] |

| Solubility | Soluble in DMSO | [8] |

| Storage Temperature | 0-8 °C | [7] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is often reported under reduced pressure to prevent decomposition at high temperatures.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 16 mmHg). The sample is then heated gently. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point at that specific pressure.

Optical Rotation Measurement

Optical rotation is a critical measure of enantiomeric purity.

Protocol:

-

Instrument: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., chloroform (B151607) or methanol) to a known concentration (e.g., 1 g/100 mL).

-

Measurement: The polarimeter sample tube is first filled with the pure solvent to zero the instrument. Then, the tube is filled with the prepared sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Assessment

A qualitative assessment of solubility is often sufficient for practical applications.

Protocol:

-

Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, dichloromethane, dimethylformamide).

-

Procedure: A small, measured amount of this compound is added to a test tube. A small volume of the selected solvent is added incrementally with agitation (e.g., vortexing). The solubility is observed and can be categorized as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The following diagram illustrates a generalized workflow for the incorporation of a Boc-Pro residue into a growing peptide chain on a solid support.

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.

This workflow highlights the key steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain. Boc-Pro-OH, which can be derived from this compound via hydrolysis, is the species that is typically activated and coupled to the free amine of the resin-bound peptide.

Conclusion

A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and professionals in the field of peptide chemistry and drug development, enabling more efficient and reliable synthetic outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. chempep.com [chempep.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. BOC-D-PRO-OME Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

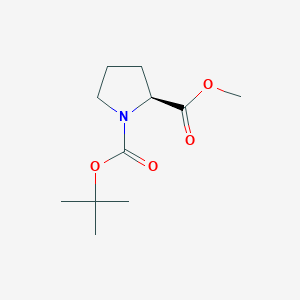

Boc-Pro-OMe chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of building blocks like Boc-Pro-OMe is fundamental. This guide provides a detailed overview of the chemical structure and nomenclature of this compound, a commonly used protected amino acid derivative.

Chemical Structure and IUPAC Nomenclature

This compound is the abbreviated name for N-tert-butoxycarbonyl-proline methyl ester. The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functional group of the proline amino acid, while the methyl ester ("OMe") protects the carboxylic acid group. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions.

The stereochemistry at the alpha-carbon of the proline ring determines whether the compound is the L- or D-enantiomer. Both forms are commercially available and used in the synthesis of stereospecific molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | L-enantiomer (Boc-L-Pro-OMe) | D-enantiomer (Boc-D-Pro-OMe) |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][3] | C₁₁H₁₉NO₄[4] |

| Molecular Weight | 229.27 g/mol [1] | 229.27 g/mol [4] |

| CAS Number | 59936-29-7[1][2] | 73323-65-6[4] |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester[1] | (2R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester[4] |

| Synonyms | Boc-L-Pro-OMe, N-(tert-Butoxycarbonyl)-L-proline Methyl Ester[1][2] | Boc-D-Pro-OMe, N-tert-butoxycarbonyl-D-proline methyl ester[4] |

Visualization of the Chemical Structure

To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of Boc-L-Pro-OMe.

Caption: Chemical structure of Boc-L-Pro-OMe.

This guide serves as a foundational reference for professionals engaged in peptide synthesis and drug discovery, providing essential data and a clear visual representation of this compound.

References

A Technical Guide to Boc-Pro-OMe: Properties, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-proline methyl ester (Boc-L-Pro-OMe) and its D-enantiomer, key building blocks in peptide synthesis and drug discovery. This document outlines their chemical properties, details experimental protocols for their use in solid-phase peptide synthesis (SPPS), and clarifies their role as synthetic intermediates.

Core Chemical and Physical Data

Boc-Pro-OMe is a derivative of the amino acid proline where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester. This protection strategy is fundamental in peptide chemistry, allowing for the controlled, stepwise assembly of amino acids into a peptide chain.

Below is a summary of the key quantitative data for both the L- and D-enantiomers of this compound.

| Property | Boc-L-Pro-OMe | Boc-D-Pro-OMe |

| Synonyms | N-Boc-L-proline methyl ester, (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | N-Boc-D-proline methyl ester, (R)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate |

| CAS Number | 59936-29-7[1][2][3][4][5] | 73323-65-6[6][7] |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][3] | C₁₁H₁₉NO₄[6][7] |

| Molecular Weight | 229.27 g/mol [6][8][9] | 229.27 g/mol [6][7] |

| Appearance | Colorless to light yellow liquid[1][3] | Not specified |

| Purity | Typically >96-99%[1][9] | Not specified |

Role in Synthesis and Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of peptides and peptidomimetics. The Boc protecting group is favored in many synthetic strategies due to its stability under a range of conditions and its straightforward removal under moderately acidic conditions. This allows for an orthogonal protection strategy when combined with other protecting groups that are labile to different conditions.

Proline's unique cyclic structure imparts significant conformational rigidity to peptides, making it a valuable component in the design of biologically active molecules. Proline and its derivatives are found in many therapeutic peptides and small molecule drugs. The incorporation of proline can influence the secondary structure of peptides, promoting turns and stabilizing specific conformations necessary for biological activity.

It is important to note that this compound itself is not typically a biologically active molecule that directly participates in cellular signaling. Rather, it serves as a protected building block. The Boc and methyl ester groups are removed during the course of a synthesis to reveal the final, active peptide or small molecule.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Boc-chemistry-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a proline residue using Boc-L-Pro-OMe.

Resin Preparation and First Amino Acid Attachment

The synthesis begins with a solid support (resin), to which the C-terminal amino acid of the target peptide is attached. A common resin for Boc-SPPS is Merrifield resin (chloromethylpolystyrene).

-

Procedure: The first Boc-protected amino acid is typically attached to the resin as its cesium salt to minimize racemization. The Boc-amino acid cesium salt is dissolved in a suitable solvent like dimethylformamide (DMF) and reacted with the swollen resin at an elevated temperature (e.g., 50°C) for several hours.[7]

The SPPS Cycle: Deprotection, Neutralization, and Coupling

The peptide chain is elongated through a repeated cycle of deprotection, neutralization, and coupling.

-

Boc Deprotection: The temporary Nα-Boc protecting group is removed to allow for the coupling of the next amino acid.

-

Reagents: A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used.[7][10]

-

Protocol: The peptide-resin is treated with the TFA/DCM solution for approximately 20-30 minutes at room temperature. The resin is then washed thoroughly with DCM and isopropanol (B130326) (IPA).[10]

-

-

Neutralization: Following the acidic deprotection step, the newly formed N-terminal ammonium (B1175870) salt must be neutralized to the free amine to enable the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid (in this case, this compound or a Boc-Pro-OH derivative for direct coupling) is activated and coupled to the free N-terminus of the growing peptide chain.

-

Reagents: Boc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA or Hünig's base).

-

Protocol: The Boc-amino acid and coupling reagent are dissolved in DMF or a DCM/DMF mixture. DIEA is added to activate the amino acid. This solution is then added to the neutralized peptide-resin and agitated for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the ninhydrin (B49086) (Kaiser) test.[7]

-

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage from Resin and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

-

Reagents: Strong acids such as anhydrous hydrogen fluoride (B91410) (HF) are traditionally used in Boc-SPPS for the final cleavage. Scavengers like anisole (B1667542) are added to prevent side reactions with reactive cleavage byproducts.[7]

-

Protocol: The peptide-resin is treated with HF at low temperatures (e.g., 0°C) for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated and washed with a solvent like cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the Boc-SPPS cycle and the general workflow for utilizing this compound in the synthesis of a proline-containing peptide.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Caption: General workflow for synthesizing a proline-containing peptide.

References

- 1. N-Boc-4-oxo-L-Proline methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. BOC deprotection [fr.bzchemicals.com]

- 9. Boc-D-Pro-Ome | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

Solubility of Boc-Pro-OMe in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key intermediate in peptide synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents.

Introduction

N-Boc-L-proline methyl ester (this compound) is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. Its solubility in different organic solvents is a critical parameter for reaction setup, purification, and formulation development. While the tert-butoxycarbonyl (Boc) protecting group generally enhances solubility in organic media compared to the free amino acid, specific quantitative data remains scarce. This guide aims to collate the existing qualitative information and provide a practical framework for its experimental determination.

Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| Boc-L-Pro-OMe | Water | Slightly Soluble[1][2] |

| Boc-D-Pro-OMe | Dimethyl Sulfoxide (DMSO) | Soluble |

| N-Boc-4-oxo-L-Proline methyl ester | Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] | |

| Ethyl Acetate | Soluble[3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | |

| Acetone | Soluble[3] |

This qualitative data suggests that this compound is likely to be soluble in a range of common polar aprotic and chlorinated organic solvents.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the static gravimetric method, is recommended. This method is a reliable and widely used technique for determining the solubility of solid compounds in various solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, dimethylformamide, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the static gravimetric method for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add a known volume of the selected organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a sufficient speed and for a duration that ensures complete sedimentation of the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent from the vial in a drying oven or under vacuum until a constant weight is achieved.

-

Weigh the vial containing the dried residue.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken

-

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers to generate reliable and accurate solubility data tailored to their specific experimental conditions, thereby facilitating the effective use of this important synthetic building block in their research and development activities.

References

Navigating the Stability Landscape of Boc-Pro-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pH stability and degradation profile of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe). Understanding the stability of this crucial building block is paramount for its effective use in peptide synthesis and the development of proline-based pharmaceuticals. This document outlines its degradation pathways under various pH conditions, presents illustrative quantitative stability data, and provides detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Stability of this compound

This compound possesses two primary functional groups susceptible to degradation under different pH conditions: the N-terminal tert-butoxycarbonyl (Boc) protecting group and the C-terminal methyl ester. The overall stability of the molecule is dictated by the relative lability of these two groups across the pH spectrum.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is notoriously sensitive to acidic conditions.[1] Under low pH, the carbamate (B1207046) oxygen is protonated, initiating a cascade that results in the cleavage of the Boc group, yielding the free amine (Pro-OMe), carbon dioxide, and a stable tert-butyl cation, which can subsequently form isobutylene.[1] Conversely, the Boc group is generally stable under neutral and basic conditions.

-

The Methyl Ester Group: The methyl ester is susceptible to hydrolysis across a wide pH range. This reaction can be catalyzed by both acid and base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the corresponding carboxylate salt.

Illustrative pH Stability Profile of this compound

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, this section provides a representative pH-rate profile and associated kinetic parameters. This data is intended to be illustrative of the expected stability behavior based on the known chemistry of the Boc and methyl ester functional groups. The degradation is assumed to follow pseudo-first-order kinetics.

Table 1: Illustrative Degradation Kinetics of this compound at 25°C

| pH | Predominant Degradation Pathway | Apparent Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) | Primary Degradation Products |

| 2.0 | Boc Deprotection & Ester Hydrolysis | 1.5 x 10⁻⁴ | 1.3 | L-Proline methyl ester, L-Proline, t-Butanol, Isobutylene, CO₂ |

| 4.0 | Boc Deprotection & Ester Hydrolysis | 2.0 x 10⁻⁶ | 96.2 | L-Proline methyl ester, L-Proline, t-Butanol, Isobutylene, CO₂ |

| 7.0 | Ester Hydrolysis | 1.0 x 10⁻⁷ | 1925.4 | N-Boc-L-proline |

| 10.0 | Ester Hydrolysis | 5.0 x 10⁻⁶ | 38.5 | N-Boc-L-proline |

| 12.0 | Ester Hydrolysis | 8.0 x 10⁻⁵ | 2.4 | N-Boc-L-proline |

Disclaimer: The quantitative data presented in this table is illustrative and intended to model the expected behavior of this compound. Actual degradation rates should be determined empirically.

Degradation Pathways and Mechanisms

The degradation of this compound can proceed through two main pathways depending on the pH of the environment.

Acidic Degradation Pathway

Under acidic conditions, both the Boc group and the methyl ester are susceptible to cleavage. The primary and faster degradation route is the removal of the Boc group, followed by the slower hydrolysis of the methyl ester.

References

Conformational Analysis of Boc-Pro-OMe in Solution: A Technical Guide

This guide provides an in-depth analysis of the conformational landscape of N-Boc-L-proline methyl ester (Boc-Pro-OMe), a crucial model system for understanding the unique structural behavior of proline residues in peptides and proteins. For researchers and drug development professionals, a thorough grasp of proline's conformational preferences is essential, as these preferences can govern protein folding, stability, and molecular recognition events.

The conformational flexibility of this compound in solution is dominated by two principal equilibria: the cis-trans isomerization of the tertiary amide bond (Boc-prolyl bond) and the puckering of the five-membered pyrrolidine (B122466) ring. This document details the experimental and computational methodologies used to characterize these states, presents key quantitative data, and illustrates the analytical workflows involved.

Core Conformational Equilibria

Proline's cyclic side chain, which includes the backbone nitrogen atom, imposes significant steric constraints that differentiate it from all other proteinogenic amino acids. These constraints lead to two defining structural features.

1.1. Boc-Prolyl Amide Bond Isomerization (cis/trans) Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to two distinct planar isomers: trans and cis.[1][2] The ω dihedral angle for the trans isomer is approximately 180°, while for the cis isomer, it is near 0°. Unlike typical peptide bonds where the trans form is overwhelmingly favored (by ~1000:1), the steric environment of the X-Pro bond reduces the energetic difference, resulting in a significant population of the cis isomer.[2][3][4] This equilibrium is highly sensitive to the solvent environment; polar solvents tend to stabilize the more polar cis state.[5]

1.2. Pyrrolidine Ring Puckering To alleviate torsional strain, the five-membered pyrrolidine ring is not planar but adopts puckered conformations.[6] The two most common forms are described by the position of the Cγ atom relative to the plane formed by the other four ring atoms. These are known as Cγ-exo (or UP) and Cγ-endo (or DOWN) puckers.[7][8] These puckering states are not independent of the amide bond configuration. A strong correlation exists where cis isomers of proline residues preferentially adopt a DOWN (Cγ-endo) pucker.[7][8][9]

dot

Caption: Key conformational equilibria of this compound in solution.

Experimental and Computational Methodologies

A combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive picture of this compound's solution conformation.[10][11]

dot

Caption: Workflow for the conformational analysis of this compound.

2.1. NMR Spectroscopy Protocol NMR is the most powerful technique for studying the detailed solution structure and dynamics of peptides and their derivatives.[10][12][13]

-

Sample Preparation:

-

Dissolve this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) to a final concentration of 5–20 mM. A typical sample volume is 500 µL.[14]

-

Add approximately 5% D₂O to the sample to provide a lock signal for the spectrometer, if not using a solvent that is 100% deuterated.[14]

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[13]

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of two distinct sets of resonances for the α-H, δ-H, and Boc protons confirms the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify scalar coupling networks (¹H-¹H J-couplings), which helps in assigning all protons within a specific isomer.[12]

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to detect through-space correlations. This is critical for unambiguously assigning the cis and trans isomers.

-

-

Data Analysis and Isomer Assignment:

-

Population Ratio: Integrate well-resolved, non-overlapping signals corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

-

Isomer Assignment: The key distinction comes from NOE data. For the trans isomer, a strong NOE is observed between the α-proton (Hα) and the δ-protons (Hδ). For the cis isomer, a strong NOE is observed between the α-proton (Hα) and the protons of the Boc protecting group.

-

Ring Pucker Analysis: Carefully measure the ³J(Hα, Hβ) coupling constants from a high-resolution 1D spectrum. These values can be related to the Hα-Cα-Cβ-Hβ dihedral angle via the Karplus equation, providing insight into the preferred ring pucker.[15][16]

-

dot

Caption: Logic for assigning cis/trans isomers using NOE data.

2.2. Computational Modeling Computational methods are used to complement experimental findings by providing energetic and structural insights that are difficult to measure directly.[17][18]

-

Methods: Density Functional Theory (DFT) calculations are employed to optimize geometries and determine the relative energies of the different conformers. Molecular Dynamics (MD) simulations can explore the conformational space and dynamics over time.

-

Solvent Effects: It is crucial to include solvent effects in calculations, often through a Polarizable Continuum Model (PCM), as the solvent can significantly alter the relative stability of conformers.[5][19][20]

Quantitative Conformational Data

The following tables summarize representative quantitative data for the conformational equilibrium of this compound and related N-acyl proline esters in solution.

Table 1: Representative Population of Trans Isomer in Various Solvents

| Solvent | Dielectric Constant (ε) | % Trans Isomer |

|---|---|---|

| Cyclohexane-d₁₂ | 2.0 | ~90% |

| Benzene-d₆ | 2.3 | ~85% |

| Chloroform-d (CDCl₃) | 4.8 | ~75-80% |

| Acetonitrile-d₃ | 37.5 | ~65% |

| DMSO-d₆ | 46.7 | ~60% |

Note: Values are approximate and synthesized from trends observed for N-acyl proline esters. The population of the trans isomer generally decreases as solvent polarity increases.

Table 2: Typical ¹H NMR Chemical Shifts and Coupling Constants in CDCl₃

| Proton | Trans Isomer (ppm) | Cis Isomer (ppm) | Key ³J Coupling Constants (Hz) |

|---|---|---|---|

| Hα | ~4.35 | ~4.50 | ³J(Hα, Hβ_trans) ≈ 8.5 |

| Hβ | ~2.0-2.2 | ~1.9-2.1 | ³J(Hα, Hβ_cis) ≈ 3.0 |

| Hγ | ~1.9 | ~1.9 | |

| Hδ | ~3.5 | ~3.7 | |

| OMe | 3.72 | 3.75 | |

| Boc (t-Bu) | 1.45 | 1.40 |

Note: Chemical shifts are approximate and can vary with concentration and temperature. The two Hβ protons are diastereotopic and will show distinct signals and couplings.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two major states defined by amide bond isomerization and pyrrolidine ring puckering. The trans isomer is generally the major species in solution, but the population of the cis isomer becomes significant in polar solvents. The pyrrolidine ring is flexible, with its preferred pucker being correlated to the cis/trans state of the Boc-prolyl bond. A comprehensive understanding of this system is achieved through the synergistic application of high-resolution NMR spectroscopy for experimental characterization and computational modeling for energetic and structural refinement. The principles and methodologies detailed in this guide are fundamental to the broader study of proline-containing peptides and their role in complex biological systems.

References

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. mdpi.com [mdpi.com]

- 18. Using Computational Modeling and Experimental Synthetic Perturbations to Probe Biological Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for Boc-Pro-OMe: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in peptide synthesis and drug development. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.32 - 4.20 | m | 1H | α-CH |

| 3.72 | s | 3H | OCH₃ |

| 3.58 - 3.37 | m | 2H | δ-CH₂ |

| 2.28 - 2.12 | m | 2H | β-CH₂ |

| 1.87 - 1.82 | m | 2H | γ-CH₂ |

| 1.41 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | CO-OCH₃ |

| 154.4 | CO-OtBu |

| 79.8 | C (CH₃)₃ |

| 59.1 | α-CH |

| 51.9 | OCH₃ |

| 46.3 | δ-CH₂ |

| 30.9 | β-CH₂ |

| 28.3 | C(C H₃)₃ |

| 23.7 | γ-CH₂ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1695 | C=O stretch (carbamate) |

| ~1400 | C-H bend (alkane) |

| ~1160 | C-O stretch (ester/carbamate) |

Note: The IR data is based on typical values for Boc-protected amino acid esters. Specific values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data for this compound [2]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Exact Mass | 229.1314 u |

| Major Fragments (m/z) | 174 [M-tBu+H]⁺, 130 [M-Boc+H]⁺, 70 [Proline iminium ion]⁺ |

Note: The fragmentation pattern is a prediction based on the common fragmentation of Boc-protected amino esters.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: ~3-4 s

-

Spectral width: -2 to 12 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: ~1-2 s

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

-

-

Data Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1]

-

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid/Oil): [3]

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.

-

Ensure there are no air bubbles in the film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing:

-

Collect a background spectrum of the empty salt plates.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

A small amount of an acid, such as formic acid (0.1%), can be added to the final solution to promote protonation for positive ion mode analysis.

-

-

Data Acquisition (ESI-MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Ionization Mode: Positive ion mode is typically used for this compound.

-

Instrument Parameters:

-

Capillary voltage: 3-5 kV

-

Nebulizing gas (e.g., nitrogen) flow rate and temperature should be optimized for the specific instrument.

-

Scan range: m/z 50-500

-

-

Data Processing:

-

The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Availability and Technical Guide for Boc-Pro-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis and application, and illustrates a key experimental workflow.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ProcessPointChemicals | Varies | Not specified | 66862-19-1 | C₁₁H₁₉NO₄ | 229.27 |

| Advanced ChemTech | Not specified | Not specified | Not specified | Not specified | Not specified |

| Chem-Impex | Not specified | ≥ 99% (GC)[1] | 59936-29-7[1] | C₁₁H₁₉NO₄[1] | 229.3[1] |

| Fisher Scientific | 50506290 | Not specified | 59936-29-7[2] | C₁₁H₁₉NO₄ | 229.27 |

| Aapptec | ABP105[3] | Lot-specific | 59936-29-7[3] | C₁₁H₁₉NO₄[3] | 229.2[3] |

| Tokyo Chemical Industry (TCI) | B5228[4] | >97.0% (GC)[4] | 59936-29-7[4] | C₁₁H₁₉NO₄ | 229.27 |

| MedchemExpress | HY-W010729 | Not specified | 59936-29-7 | C₁₁H₁₉NO₄ | 229.27 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Appearance | Pale yellow liquid | [1] |

| Optical Rotation | [α]D²⁰ = -59 ± 2° (c=1 in Chloroform) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of this compound: Experimental Protocol

The following protocol describes the synthesis of this compound from Boc-L-proline using a trimethylchlorosilane/methanol system. This method is advantageous due to its mild reaction conditions and straightforward workup.

Materials:

-

Boc-L-proline

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-proline (1 equivalent) in anhydrous methanol. Place the flask in an ice bath and begin stirring.

-

Esterification: Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow

This compound is a crucial reagent in Boc-based solid-phase peptide synthesis (Boc-SPPS), a widely used method for the stepwise synthesis of peptides.[5][6][7] The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

General Boc-SPPS Cycle

The following steps outline a typical cycle for the incorporation of an amino acid, such as proline from this compound, into a peptide sequence on a solid support.

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA in dichloromethane)

-

Solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF within the reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group.[6]

-

Wash the resin thoroughly with DCM and then DMF to remove the TFA and the cleaved Boc group.

-

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine with a solution of a hindered base, such as DIEA in DMF. Wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound (or another Boc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed with agitation for a specified time.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the key stages of a single cycle in Boc-Solid Phase Peptide Synthesis.

Caption: A single cycle of Boc-Solid Phase Peptide Synthesis.

Other Applications in Drug Development

Beyond its primary role in peptide synthesis, this compound and related proline derivatives are utilized in other areas of drug discovery and development:

-

Liposome Formulation: this compound has been described as a lipid component for the preparation of liposomes. These vesicular structures can encapsulate therapeutic agents, including antisense oligonucleotides, to improve their cellular uptake and in vivo stability, thereby enhancing their efficacy as drug delivery systems.

-

Scaffold for Small Molecule Synthesis: The proline ring is a privileged scaffold in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of more complex small molecules with diverse therapeutic applications.

This guide provides a foundational understanding of the commercial sourcing and key applications of this compound for professionals in the pharmaceutical and biotechnology sectors. The provided protocols and workflow diagrams are intended to support the practical implementation of this important chemical building block in research and development settings.

References

- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Boc-Pro-OMe: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-L-proline methyl ester, commonly referred to as Boc-Pro-OMe, is a pivotal chiral building block in modern organic synthesis. Its unique conformational constraints and ready availability in both enantiomeric forms make it an invaluable tool in the construction of complex molecular architectures, particularly in the realms of peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive overview of the role of this compound, detailing its application with quantitative data, experimental protocols, and visual workflows to support researchers in leveraging this versatile molecule.

Core Properties and Applications

This compound is a derivative of the amino acid L-proline, where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified as a methyl ester.[1] This dual protection enhances its stability and solubility, rendering it an ideal component for peptide synthesis, both in solution and on solid phase.[1] Its rigid pyrrolidine (B122466) ring structure plays a crucial role in inducing specific secondary structures in peptides and peptidomimetics.[2]

The applications of this compound and its derivatives extend beyond simple peptide synthesis. It serves as a cornerstone in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of antiviral drugs, where the proline scaffold is a key pharmacophoric element.[1][3] For instance, derivatives of Boc-hydroxyproline are instrumental in the synthesis of Nirmatrelvir (B3392351), a crucial component of the COVID-19 antiviral medication, Paxlovid.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various applications of this compound and its derivatives, providing a comparative overview of yields and stereoselectivities achieved in different synthetic contexts.

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

| Asymmetric Alkylation | Boc-4-fluoro-L-proline methyl ester | LDA, Alkyl Halide | 4-alkyl-4-fluoro-L-proline derivative | High | High | [4] |

| Bicyclization | Boc-trans-4-hydroxy-L-proline benzyl (B1604629) ester derivative | Co(II)-complex | Bicyclic dimethylcyclopropyl amino acid fragment | 68 | N/A | [1] |

| Peptide Coupling (SPPS) | Boc-Pro-OH | DCC/HOBt | Dipeptide | >90 (typical) | >99% | [5] |

| Enantioselective Allylic Alkylation | Acyclic α-fluoro-β-ketoesters | Pd-catalyst, Chiral Ligand | Allylated product | up to 95 | up to 92% ee | [6] |

| Deprotection Method | Substrate | Reagent | Conditions | Yield (%) | Reference |

| Acidolysis | N-Boc-4-chloroaniline | 2,2,2-trifluoroethanol (TFE) | Reflux, 1h | 83 | [7] |

| Acidolysis | N-Boc-4-chloroaniline | Hexafluoroisopropanol (HFIP) | Microwave, 150°C, 1h | 80 | [7] |

| Acidolysis | Boc-protected amine | 4M HCl in 1,4-dioxane (B91453) | Room Temperature, 1-4h | >95 | [8] |

| Acidolysis | Boc-protected amine | Trifluoroacetic acid (TFA) in DCM | Room Temperature, 30 min | >95 | [8] |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a proline residue using Boc-Pro-OH on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-Proline (Boc-Pro-OH)

-

Other required Boc-protected amino acids

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Esterification):

-

Dissolve Boc-Pro-OH (2 eq.) and HOBt (2 eq.) in a minimal amount of DMF.

-

Add DCC (2 eq.) to the solution and stir for 10 minutes at 0°C.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (2 eq.) and shake the reaction vessel at room temperature for 2-4 hours.

-

Wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 10 minutes.

-

Wash the resin with DCM.

-

-

Subsequent Amino Acid Coupling:

-

Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage:

-

After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry.

-

Treat the resin with anhydrous HF or a less hazardous alternative like TFMSA to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether, filter, and dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Bicyclic Proline Derivative Intermediate

This protocol is adapted from the synthesis of a key intermediate for the antiviral drug Nirmatrelvir.[1]

Materials:

-

Boc-trans-4-hydroxy-L-proline benzyl ester

-

Methanesulfonyl chloride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Diphenyldiselenide

-

Sodium borohydride (B1222165)

-

2,2-Dichloropropane

-

Zinc metal

-

Zinc bromide

-

Co(II)-complex catalyst

-

DCM, Methanol

Procedure:

-

Mesylation: To a solution of Boc-trans-4-hydroxy-L-proline benzyl ester in DCM at 0°C, add TEA and DMAP, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion. Work up to obtain the mesylated product.

-

Selenation: Treat the mesylated intermediate with diphenyldiselenide and sodium borohydride in a suitable solvent to yield the phenylselenyl derivative.

-

Cyclopropanation: Subject the phenylselenyl derivative to a cobalt(II)-catalyzed dimethylcyclopropanation using 2,2-dichloropropane, zinc metal, and zinc bromide to afford the target bicyclic dimethylcyclopropyl amino acid fragment.

-

Purification: Purify the final product by column chromatography.

This compound Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group from this compound to yield the free amine hydrochloride salt.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

Acid Treatment: Add a 5-10 fold excess of 4M HCl in 1,4-dioxane to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the proline methyl ester hydrochloride will often precipitate. Add diethyl ether to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing Key Processes

To further elucidate the role and transformations of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms.

Caption: Mechanism of Boc protection of proline methyl ester.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Synthetic pathway to a bicyclic proline derivative.

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing chemical synthesis. Its inherent structural features, combined with the versatility of the Boc protecting group, provide chemists with a reliable and efficient tool for constructing complex molecules with high stereochemical control. From the assembly of intricate peptides to the synthesis of life-saving antiviral drugs, the applications of this compound are vast and continue to expand. The data and protocols presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this important synthetic intermediate in their own endeavors.

References

- 1. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. chempep.com [chempep.com]

- 6. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Strategic Application of Boc-Pro-OMe in the Synthesis of Advanced Organocatalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), while not a direct organocatalyst itself, serves as a pivotal starting material in the synthesis of a diverse and highly effective class of proline-derived organocatalysts. This technical guide provides an in-depth exploration of the applications of these catalysts in key asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. Detailed experimental protocols for both the synthesis of representative catalysts and their subsequent use in organocatalytic reactions are presented, alongside comprehensive tables of quantitative data to facilitate catalyst selection and reaction optimization. Furthermore, this guide illustrates the crucial mechanistic pathways and experimental workflows using Graphviz diagrams, offering a clear visual representation of the underlying principles of stereocontrol.

Introduction: The Role of this compound as a Catalyst Precursor

L-proline has been established as a foundational organocatalyst, capable of promoting a variety of asymmetric reactions through an enamine-based mechanism. However, to enhance its catalytic efficiency and stereoselectivity, significant research has been dedicated to the modification of the proline scaffold. N-Boc-L-proline, and its methyl ester derivative this compound, are instrumental in this endeavor. The Boc protecting group facilitates the selective modification of the carboxylic acid moiety, allowing for the introduction of diverse functionalities. Subsequent deprotection of the amine reveals the catalytically active secondary amine, yielding a new, often more potent, organocatalyst. The most prominent classes of organocatalysts synthesized from this precursor are prolinamides and proline sulfonamides.

Synthesis of Proline-Derived Organocatalysts from this compound

The general strategy for the synthesis of prolinamide and sulfonamide catalysts involves the coupling of N-Boc-L-proline with a desired amine or sulfonamide, followed by the removal of the Boc protecting group. This compound can be readily hydrolyzed to N-Boc-L-proline for these coupling reactions.

Synthesis of Prolinamide Catalysts

Prolinamides are a versatile class of organocatalysts where the carboxylic acid of proline is converted to an amide. The nature of the amine component significantly influences the catalyst's performance.

Experimental Protocol: Synthesis of a Representative Prolinamide Catalyst

This protocol describes the synthesis of a prolinamide catalyst derived from N-Boc-L-proline and a chiral amino alcohol, a class of catalysts that has demonstrated high efficacy in aldol reactions.[1]

-

Amide Coupling: To a solution of N-Boc-L-proline (1.0 eq) in an appropriate solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) are added at 0 °C. The desired amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Boc Deprotection: The purified N-Boc-protected prolinamide is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 1:1 v/v) and stirred at room temperature. After completion of the reaction, the solvent and excess TFA are removed under reduced pressure to yield the desired prolinamide catalyst, often as a TFA salt.

Synthesis of Proline Sulfonamide Catalysts

Proline sulfonamides, where the proline is attached to a sulfonamide group, have also emerged as powerful organocatalysts.[2]

Experimental Protocol: Synthesis of a Representative Proline Sulfonamide Catalyst

This protocol outlines the synthesis of a proline sulfonamide catalyst.[2]

-

Sulfonamide Formation: To a solution of proline methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a base such as triethylamine (B128534) (2.2 eq) is added, followed by the dropwise addition of the desired sulfonyl chloride (1.1 eq). The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Ester Hydrolysis: The purified proline sulfonamide methyl ester is dissolved in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521) and stirred at room temperature. Upon completion, the methanol is removed, and the aqueous solution is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the proline sulfonamide catalyst.

Applications in Asymmetric Organocatalysis

Organocatalysts derived from this compound have demonstrated superior performance compared to unmodified proline in a range of asymmetric reactions. The appended amide or sulfonamide functionalities play a crucial role in the transition state, often through hydrogen bonding, leading to enhanced stereocontrol.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Prolinamide catalysts have been shown to be highly effective in promoting direct asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reactions

| Catalyst Type | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| Prolinamide | p-NO2C6H4CHO | Acetone | 95 | - | 96 | [1] |

| Prolinamide | C6H5CHO | Cyclohexanone | 99 | 99:1 | >99 | [1] |

| Prolinamide | i-PrCHO | Acetone | 61 | - | >99 | [1] |

| Sulfonamide | p-NO2C6H4CHO | Acetone | 81 | - | 85 | [2] |

Experimental Protocol: Prolinamide-Catalyzed Asymmetric Aldol Reaction [1]

-

To a solution of the aldehyde (0.5 mmol) in the ketone (which also serves as the solvent, e.g., 1 mL of acetone), the prolinamide catalyst (10-20 mol%) is added.

-

The reaction mixture is stirred at a specified temperature (e.g., -25 °C to room temperature) and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a suitable derivative.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline-derived catalysts have been successfully applied to direct asymmetric Mannich reactions.

Quantitative Data for Asymmetric Mannich Reactions

| Catalyst Type | Aldehyde | Imine | Ketone/Aldehyde | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Proline | p-NO2C6H4CHO | p-Anisidine | Acetone | 50 | - | 94 | [3] |

| Proline | C6H5CHO | N-Boc-imine | Propanal | 85 | 95:5 | 99 | [4] |

| Sulfonamide | C6H5CHO | N-PMP-imine | Propanal | 82 | 6:94 | 99 | [5] |

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction [4]

-

To a solution of the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., DMSO), L-proline (30 mol%) is added.

-

The ketone (20 eq) is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the β-amino ketone. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from proline are effective in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroalkenes.

Quantitative Data for Asymmetric Michael Additions

| Catalyst Type | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Proline | Cyclohexanone | β-Nitrostyrene | 97 | 95:5 | 99 | [1] |

| Prolinamide | Acetone | β-Nitrostyrene | 85 | 80:20 | 92 | [6] |

| Sulfonamide | Cyclohexanone | β-Nitrostyrene | 95 | 93:7 | 99 | [7] |

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

-

To a mixture of the α,β-unsaturated compound (1.0 eq) and the carbonyl compound (2-10 eq) in a suitable solvent (e.g., chloroform (B151607) or neat), L-proline (5-20 mol%) is added.

-

The reaction is stirred at the desired temperature until completion.

-

The reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.

Conclusion

This compound serves as a critical and versatile precursor for the synthesis of advanced prolinamide and proline sulfonamide organocatalysts. These catalysts exhibit significantly enhanced reactivity and stereoselectivity in key asymmetric transformations compared to unmodified proline. The appended functionalities play a crucial role in organizing the transition state through non-covalent interactions, such as hydrogen bonding, leading to high levels of stereocontrol. The detailed protocols and comprehensive data presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to effectively utilize this powerful class of organocatalysts for the efficient construction of complex chiral molecules.

References

- 1. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A designer axially chiral amino sulfonamide as an efficient organocatalyst for direct asymmetric anti-selective Mannich reactions and syn-selective cross-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate control by means of the chiral cavity of prolinamide derivatives of cholic acid in the organocatalyzed Michae… [ouci.dntb.gov.ua]

- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Standard Protocol for the Synthesis of N-Boc-L-proline methyl ester (Boc-Pro-OMe)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-L-proline methyl ester (Boc-Pro-OMe) is a crucial building block in peptide synthesis and the development of peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it a valuable tool in multi-step organic synthesis.[] This document provides a detailed protocol for the synthesis of this compound, including a summary of quantitative data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the typical quantitative data for the two-step synthesis of this compound from L-proline.

| Parameter | Step 1: Boc Protection | Step 2: Methyl Esterification |

| Starting Material | L-proline | N-Boc-L-proline |

| Key Reagents | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (NEt₃) | Methanol (B129727) (MeOH), Dicyclohexylcarbodiimide (B1669883) (DCC) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Tetrahydrofuran (B95107) (THF) |

| Reaction Temperature | 0 °C to Room Temperature | 20-30 °C |

| Reaction Time | 2.5 - 12 hours | 2 - 4 hours |

| Typical Yield | 83-96% | High (specific yield varies) |

| Product Appearance | White solid | Pale yellow liquid[2] |

| Molecular Formula | C₁₀H₁₇NO₄ | C₁₁H₁₉NO₄[2][3][4] |

| Molecular Weight | 215.25 g/mol | 229.27 g/mol [3] |

| Optical Rotation [α]D20 | -59.84° to -61.6° (c=1, acetic acid)[5] | -59 ± 2° (c=1, Chloroform)[2] |

Experimental Protocols

This protocol details a two-step synthesis for this compound, starting with the Boc protection of L-proline, followed by esterification.

Step 1: Synthesis of N-Boc-L-proline

-

Reaction Setup: To a solution of L-proline (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2.5 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up:

-

Wash the organic phase with a saturated aqueous solution of citric acid, followed by saturated sodium chloride (brine) solution, and then water.[6]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-L-proline, which often solidifies upon cooling.[6] This product is typically used in the next step without further purification.

-

Step 2: Synthesis of N-Boc-L-proline methyl ester (this compound)

-

Reaction Setup: Dissolve the N-Boc-L-proline (1.0 eq) obtained from Step 1 in tetrahydrofuran (THF). Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 1 hour at 20-30 °C.[7]

-

Esterification: Slowly add methanol (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C.[7]

-

Reaction: Continue stirring at 20-30 °C for 2 hours, monitoring the reaction to completion by TLC.[7]

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[7]

-

Collect the filtrate and concentrate it under reduced pressure until no more liquid distills, yielding the crude product as a white solid or pale yellow oil.[7]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.[6]

-

Visualizations

Caption: Experimental workflow for the two-step synthesis of this compound.

References

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

Application Notes and Protocols for Boc-Pro-OMe Peptide Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection, particularly for the N-terminus, due to its stability under various coupling conditions and its facile removal under moderately acidic conditions. Boc-L-proline methyl ester (Boc-Pro-OMe) is a commonly used building block, offering both a protected amine and an esterified carboxyl group.